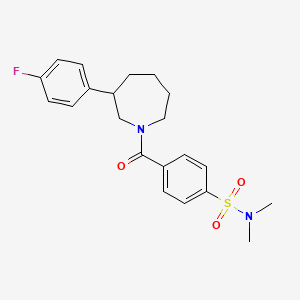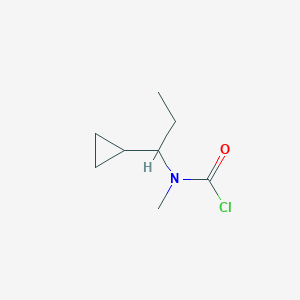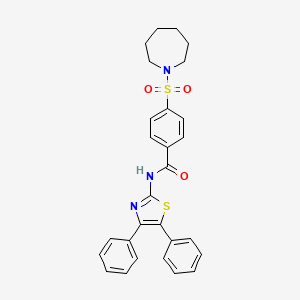
4-(3-(4-fluorophenyl)azepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “4-(3-(4-fluorophenyl)azepane-1-carbonyl)phenyl acetate” consists of 21 carbon atoms, 22 hydrogen atoms, 1 fluorine atom, 3 oxygen atoms, and 1 nitrogen atom.Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been described. For instance, “1-(3-(4-fluorophenyl)azepane-1-carbonyl)imidazolidin-2-one” has a molecular formula of C16H20FN3O2, an exact mass of 305.15395505, and a complexity of 424 . It has 1 rotatable bond, 1 hydrogen bond donor, and 3 hydrogen bond acceptors .Scientific Research Applications
Azepane-Based Compounds in Drug Discovery
Azepane-based compounds have demonstrated a wide variety of pharmacological properties, offering a high degree of structural diversity useful for the discovery of new therapeutic agents. The development of azepane-containing analogs has been a hot research topic in medicinal chemistry, leading to the approval of more than 20 azepane-based drugs by the FDA. These drugs are widely used to treat various diseases, showcasing the potential of azepane motifs in the development of anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, among others. This highlights the relevance of exploring azepane-based structures for drug discovery efforts (Gao-Feng Zha et al., 2019).
Fluorine Chemistry in Organic Synthesis and Environmental Studies
The incorporation of fluorine into organic molecules significantly affects their physical, chemical, and biological properties, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and material science. Fluorine-containing functionalities enhance the stability, lipophilicity, and bioactivity of organic compounds. Recent advancements in fluoroalkylation reactions in aqueous media highlight the move towards environmentally benign synthesis methods, emphasizing the importance of developing mild, efficient, and green chemistry approaches for the incorporation of fluorine into target molecules. This is particularly relevant for compounds like 4-(3-(4-fluorophenyl)azepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide, where fluorine plays a critical role in determining the compound's properties and potential applications (Hai‐Xia Song et al., 2018).
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)azepane-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-23(2)28(26,27)20-12-8-17(9-13-20)21(25)24-14-4-3-5-18(15-24)16-6-10-19(22)11-7-16/h6-13,18H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOZCIAWHCPDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis(3-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2866012.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2866013.png)
![3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2866014.png)
![4-Bromo-2,5-dimethoxy-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2866015.png)
![5-Methyl-4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2866017.png)



![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866022.png)


![2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2866028.png)
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2866029.png)
